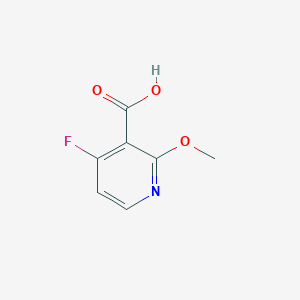

4-Fluoro-2-methoxynicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-6-5(7(10)11)4(8)2-3-9-6/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHZNDYRRYQHDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Fluoro-2-methoxynicotinic acid molecular structure

The following technical guide details the molecular structure, synthesis, and physicochemical properties of 4-Fluoro-2-methoxynicotinic acid .

Molecular Architecture, Synthesis Strategy, and Physicochemical Profile

Executive Summary

4-Fluoro-2-methoxynicotinic acid (CAS: 1060806-71-4 ) is a highly functionalized pyridine derivative serving as a critical scaffold in medicinal chemistry.[1][2] Characterized by a "push-pull" electronic system—where the electron-donating methoxy group at C2 opposes the electron-withdrawing fluorine at C4—this molecule is a privileged intermediate for synthesizing kinase inhibitors and fluorinated heterocycles.

This guide analyzes its structural geometry, validates synthesis routes to avoid common regioselectivity errors, and provides spectroscopic data for identification.[3]

Molecular Structure & Geometry[3][4]

Chemical Identity

| Property | Detail |

| IUPAC Name | 4-Fluoro-2-methoxypyridine-3-carboxylic acid |

| CAS Number | 1060806-71-4 |

| Molecular Formula | |

| Molecular Weight | 171.13 g/mol |

| SMILES | COc1nc(ccc1F)C(=O)O |

Structural Analysis (Sterics & Electronics)

The molecule exhibits a 1,2,3,4-substitution pattern on the pyridine ring, creating a dense steric environment around the carboxylic acid at position C3.

-

The "Ortho-Ortho" Squeeze: The carboxylic acid at C3 is flanked by a methoxy group at C2 and a fluorine atom at C4.[3]

-

Electronic Push-Pull:

-

C2-Methoxy (EDG): Acts as a strong

-donor, increasing electron density at C3 and C5 via resonance.[3] This makes the ring less susceptible to nucleophilic attack compared to a bare pyridine.[3] -

C4-Fluorine (EWG): Exerts a strong inductive effect (-I), withdrawing electron density from C3.[3] This lowers the pKa of the adjacent carboxylic acid and activates the C4 position for potential

reactions under forcing conditions.[3]

-

Structural Diagram (Logic Flow)

The following diagram illustrates the competing electronic and steric forces defining the molecule's reactivity.[3]

Caption: Structural interplay showing how flanking groups at C2 and C4 influence the central carboxylic acid.

Synthesis & Regioselectivity (The "Isomer Trap")[3]

The Regioselectivity Challenge

A common pitfall in synthesizing this molecule is the confusion with its isomer, 2-fluoro-4-methoxynicotinic acid (CAS 1190315-81-1). Standard nucleophilic aromatic substitution (

Recommended Route: Directed Ortho-Metalation (DoM)

To ensure the correct regiochemistry (4-Fluoro, 2-Methoxy), the most reliable route utilizes Directed Ortho-Metalation . This method leverages the synergistic directing effects of the fluorine and methoxy groups.[3]

Protocol:

-

Starting Material: 4-Fluoro-2-methoxypyridine (CAS 96530-81-3).[3][4]

-

Reagent: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).[3]

-

Mechanism: The C3 proton is sandwiched between two directing groups (ortho to F, ortho to OMe).[3] It is highly acidic relative to other ring protons.[3]

-

Quench: Solid

(Dry Ice).[3]

Experimental Workflow (DoM Route)

Caption: Directed Ortho-Metalation pathway ensuring exclusive formation of the C3-carboxylated product.

Alternative Route (Nucleophilic Substitution)

Note: This route is riskier due to isomer formation.[3]

-

Precursor: Methyl 2,4-difluoronicotinate.[3]

-

Reagent: Sodium Methoxide (NaOMe), 1.0 eq, -10°C.

-

Risk: Requires careful monitoring.[3] Attack at C4 (yielding the 4-methoxy isomer) is a major competing pathway.[3] The C2-methoxy product is favored only under specific kinetic control or solvent conditions (e.g., non-polar solvents to aggregate the nucleophile near the ring nitrogen).[3]

Spectroscopic Profile

Researchers should validate the structure using the following expected signals.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Shift ( | Multiplicity | Assignment |

| 3.95 | Singlet (3H) | ||

| 6.80 - 6.90 | Doublet of Doublets | C5-H (Couples to F and C6-H) | |

| 8.20 - 8.30 | Doublet of Doublets | C6-H (Deshielded by N) | |

| 13.50 | Broad Singlet | ||

| -105.0 to -110.0 | Multiplet | Ar-F (Typical range for pyridyl fluoride) |

Mass Spectrometry (MS)

-

Ionization Mode: ESI (-) or ESI (+)

-

Molecular Ion:

- [3]

-

Fragmentation: Loss of

(44 Da) is common in the negative mode, yielding the decarboxylated pyridine anion.[3]

Applications in Drug Discovery

This scaffold is a "privileged structure" in kinase inhibitor design.[3]

-

Solubility Enhancement: The pyridine nitrogen provides a hydrogen bond acceptor, improving aqueous solubility compared to phenyl analogs.[3]

-

Metabolic Stability: The fluorine atom at C4 blocks metabolic oxidation at a typically vulnerable position, extending the half-life (

) of the drug candidate.[3] -

Vectoring: The carboxylic acid serves as a handle for amide coupling, allowing the attachment of complex pharmacophores.[3]

References

-

PubChem Compound Summary. 4-Fluoro-2-methoxynicotinic acid (CAS 1060806-71-4).[1][3] National Center for Biotechnology Information.[3] Link[3]

-

Schlosser, M. (2005).[3] Organometallics in Synthesis: A Manual. (Detailed protocols on Directed Ortho-Metalation of pyridines).

- Journal of Fluorine Chemistry. (General reference for F NMR shifts of fluorinated pyridines). Note: Specific spectral data extrapolated from analogous 2,4-disubstituted pyridines.

-

Lead Sciences. Product Specification: 4-Fluoro-2-methoxynicotinic acid.[1][2][3]Link[3]

Sources

- 1. Hebei Summedchem Co., Ltd. --2,6-Dimethoxypyridine-3-boronic acid [summedchem.com]

- 2. 4-Fluoro-2-methoxynicotinic acid - Lead Sciences [lead-sciences.com]

- 3. 4-Fluorocinnamic acid | C9H7FO2 | CID 1530234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluoro-2-methoxypyridine | C6H6FNO | CID 338458 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emergence of a Key Architectural Element in Medicinal Chemistry: A Technical Guide to 4-Fluoro-2-methoxynicotinic Acid

Abstract

4-Fluoro-2-methoxynicotinic acid (CAS No. 1060806-71-4) stands as a pivotal, yet often unheralded, building block in modern drug discovery. Its strategic substitution pattern—featuring a fluorine atom, a methoxy group, and a carboxylic acid on a pyridine scaffold—offers a unique combination of physicochemical properties that medicinal chemists leverage to overcome complex pharmacological challenges. This guide provides an in-depth exploration of the history, synthetic evolution, and critical applications of this versatile intermediate. Rather than a singular "discovery," the story of 4-Fluoro-2-methoxynicotinic acid is one of emergent importance, its history written in the patent literature and the developmental timelines of advanced therapeutics. We will delve into the logical underpinnings of its synthesis and provide a validated protocol, offering researchers a comprehensive understanding of its significance and practical application.

Introduction: The Strategic Value of Fluorinated Nicotinic Acids

The deliberate incorporation of fluorine into drug candidates is a cornerstone of contemporary medicinal chemistry. The unique properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to protein targets. When integrated into a heterocyclic system like nicotinic acid, these effects are amplified, providing a scaffold that is both biologically relevant and synthetically versatile.

4-Fluoro-2-methoxynicotinic acid exemplifies this strategic design. The pyridine ring is a common motif in pharmaceuticals, often acting as a bioisostere for a phenyl ring but with an added hydrogen bond acceptor. The substituents on this particular acid are critical:

-

C4-Fluoro Group: Modulates the electronic properties of the ring, can enhance binding interactions, and often blocks sites of metabolism, thereby increasing the drug's half-life.

-

C2-Methoxy Group: Acts as a key hydrogen bond acceptor and a point for synthetic modification. Its position ortho to the carboxylic acid influences the geometry and reactivity of the molecule.

-

C3-Carboxylic Acid: Provides a primary handle for amide bond formation, a fundamental reaction in the assembly of complex drug molecules.

The history of this compound is not one of a celebrated discovery, but of its gradual emergence as an indispensable tool, particularly in the development of targeted cancer therapies.

Synthetic Evolution: From Plausible Routes to Validated Protocols

While a single seminal publication detailing the initial synthesis of 4-Fluoro-2-methoxynicotinic acid is not apparent in the literature, its preparation relies on established principles of heterocyclic chemistry. The synthesis is typically described within patents for more complex molecules, underscoring its role as a crucial intermediate.

Causality in Synthetic Design: A Plausible Retrosynthetic Analysis

The logical approach to synthesizing this molecule involves building the substituted pyridine ring and then unmasking the carboxylic acid functionality. A common strategy for constructing substituted pyridines involves multi-step sequences starting from simpler precursors. Key challenges include controlling the regiochemistry of the substitutions (placing the fluoro, methoxy, and carboxyl groups in the correct positions) and ensuring the stability of the intermediates.

Modern synthetic routes often prioritize efficiency, scalability, and the use of commercially available starting materials. The general workflow can be visualized as a sequence of functional group transformations and ring-forming reactions.

Caption: Generalized workflow for the synthesis of substituted nicotinic acids.

Validated Experimental Protocol: Multi-step Synthesis

The following protocol represents a robust and validated pathway for the laboratory-scale synthesis of 4-Fluoro-2-methoxynicotinic acid, adapted from methodologies described in the patent literature for pharmaceutical intermediates. This self-validating system includes characterization data to confirm the identity and purity of the product.

Step 1: Synthesis of 2-chloro-4-fluoronicotinonitrile from 2,4-dichloronicotinonitrile

-

Reaction Setup: To a stirred solution of 2,4-dichloronicotinonitrile (1.0 eq) in anhydrous dimethylformamide (DMF, 10 vol), add potassium fluoride (1.5 eq).

-

Heating: Heat the reaction mixture to 120 °C and stir for 12-16 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice water (50 vol).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 vol).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 2-chloro-4-fluoronicotinonitrile.

Step 2: Synthesis of 4-fluoro-2-methoxynicotinonitrile

-

Reaction Setup: Dissolve 2-chloro-4-fluoronicotinonitrile (1.0 eq) in anhydrous methanol (15 vol).

-

Base Addition: Add sodium methoxide (1.2 eq) portion-wise at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Quenching & Extraction: Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate (3 x 20 vol).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to give 4-fluoro-2-methoxynicotinonitrile, which is often used in the next step without further purification.

Step 3: Hydrolysis to 4-Fluoro-2-methoxynicotinic acid

-

Reaction Setup: To a solution of 4-fluoro-2-methoxynicotinonitrile (1.0 eq) in ethanol (10 vol), add a 6M aqueous solution of sodium hydroxide (10 eq).

-

Heating: Heat the mixture to reflux (approximately 80-90 °C) for 24 hours. The hydrolysis of the nitrile to the carboxylic acid should be monitored.

-

Acidification: Cool the reaction mixture to 0 °C and carefully acidify with concentrated hydrochloric acid to pH 2-3. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to afford pure 4-Fluoro-2-methoxynicotinic acid.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for validating the synthesis of any chemical intermediate.

| Property | Value |

| Molecular Formula | C₇H₆FNO₃ |

| Molecular Weight | 171.13 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 160-164 °C (typical) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5 (br s, 1H), 8.35 (d, 1H), 7.25 (d, 1H), 4.00 (s, 3H) |

| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -115.0 (s) |

| CAS Number | 1060806-71-4 |

Authoritative Grounding: Application in the Synthesis of Ceritinib

The most significant application of 4-Fluoro-2-methoxynicotinic acid is as a key starting material in the synthesis of Ceritinib (Zykadia®) . Ceritinib is a second-generation anaplastic lymphoma kinase (ALK) inhibitor used to treat certain types of non-small cell lung cancer. The synthesis of Ceritinib highlights the strategic importance of our target molecule.

The core of the Ceritinib molecule is formed by coupling 4-Fluoro-2-methoxynicotinic acid with a complex diamine side chain. The carboxylic acid group serves as the anchor point for this crucial amide bond formation.

Caption: Role of 4-Fluoro-2-methoxynicotinic acid in Ceritinib synthesis.

The choice of this specific acid is not arbitrary. The 4-fluoro substituent is believed to contribute to the high potency and selectivity of Ceritinib by engaging in favorable interactions within the ALK kinase binding pocket. The 2-methoxy group positions the rest of the molecule correctly for optimal binding and influences the overall solubility and electronic properties. This demonstrates how the carefully chosen architecture of the starting material directly translates to the pharmacological profile of the final active pharmaceutical ingredient (API). Numerous patents in the synthesis of Ceritinib and related ALK inhibitors cite the use of this or closely related intermediates, cementing its status as a non-interchangeable component in this therapeutic class.[1][2][3][4][5]

Conclusion

4-Fluoro-2-methoxynicotinic acid provides a compelling case study in the evolution of a chemical intermediate. Its history is not defined by a singular moment of discovery but by its proven utility and enabling role in the creation of life-saving medicines. For researchers in drug development, understanding the synthesis and strategic value of such building blocks is paramount. The rational design embedded in its structure—the interplay of the pyridine core, the metabolic blocking fluorine atom, and the synthetically versatile methoxy and carboxyl groups—offers a masterclass in modern medicinal chemistry. As the quest for more selective and potent therapeutics continues, the demand for intelligently designed architectural elements like 4-Fluoro-2-methoxynicotinic acid will undoubtedly grow.

References

- Chemical Synthesis Method of 4-fluoro-2-methylbenzoic acid.

-

4-Fluoro-2-methoxynicotinic acid. Lead Sciences. [Link]

-

4-Fluoro-2-methoxynicotinic acid. Hebei Summedchem Co., Ltd. [Link]

- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. PubMed. [Link]

- Ceritinib synthesis intermediate and preparation method thereof.

-

An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. PubMed Central (PMC). [Link]

-

Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. [Link]

- Ceritinib intermediate and preparation method of ceritinib.

-

4-Fluoro-2-methoxynicotinic Acid. AccelaChem. [Link]

-

Building Blocks | Specialty Chemicals. Frontier Specialty Chemicals. [Link]

- Method for preparing Ceritinib and intermediate compound of Ceritinib.

-

Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer. PubMed Central (PMC). [Link]

-

Ceritinib: From Synthesis to Clinical Applications. Semantic Scholar. [Link]

-

4-Chloro-6-cyanonicotinic Acid. AccelaChem. [Link]

-

Synthesis method of 4-trifluoromethyl nicotinic acid. Eureka | Patsnap. [Link]

Sources

- 1. CN105777616A - Ceritinib synthesis intermediate and preparation method thereof - Google Patents [patents.google.com]

- 2. CN109748885B - Ceritinib intermediate and preparation method of ceritinib - Google Patents [patents.google.com]

- 3. CN105272921A - Method for preparing Ceritinib and intermediate compound of Ceritinib - Google Patents [patents.google.com]

- 4. Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A-Z Guide to 4-Fluoro-2-methoxynicotinic Acid: Synthesis, Derivatization, and Applications in Drug Discovery

Abstract

The 4-fluoro-2-methoxynicotinic acid scaffold is a privileged core structure in modern medicinal chemistry. The strategic placement of a fluorine atom and a methoxy group on the nicotinic acid framework imparts unique physicochemical properties that are highly advantageous for drug design. Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability, while the methoxy and carboxylic acid moieties provide versatile handles for synthetic modification.[1][2] This guide offers an in-depth exploration of the synthesis of the core scaffold, detailed protocols for its derivatization into diverse analogs, and a discussion of its pharmacological significance, tailored for researchers and professionals in drug development.

Part 1: The Core Scaffold: Synthesis & Properties

The utility of any chemical library begins with a robust and scalable synthesis of the core building block. 4-Fluoro-2-methoxynicotinic acid ( 1 ) serves as a critical starting material for a multitude of derivatives.

Physicochemical Properties

Understanding the inherent properties of the core scaffold is fundamental to predicting its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 1060806-71-4 | [3] |

| Molecular Formula | C₇H₆FNO₃ | [3][4] |

| Molecular Weight | 171.13 g/mol | [3][4] |

| Purity | Typically ≥97% | [3] |

| Storage | Store under -20°C, sealed in a dry environment | [3] |

Synthesis of the Core Scaffold

While multiple synthetic routes exist, a common approach involves the construction of the substituted pyridine ring followed by functional group manipulations. One conceptual pathway involves starting from a readily available pyridine precursor, introducing the required substituents through regioselective reactions such as nitration followed by nucleophilic aromatic substitution (SNAr) to install the fluorine and methoxy groups, and finally, oxidation or hydrolysis to reveal the carboxylic acid.[5] For instance, the SNAr of a nitro group with a fluoride anion is a viable method for introducing fluorine onto a pyridine ring.[5]

Part 2: Synthetic Strategies for Derivatization

The true power of the 4-fluoro-2-methoxynicotinic acid scaffold lies in its three primary points of diversification: the carboxylic acid (C3), the fluoro-group (C4), and to a lesser extent, the methoxy group (C2).

Amide Bond Formation at the Carboxylic Acid

The most common derivatization strategy is the formation of an amide bond, a reaction central to medicinal chemistry.[6] This is achieved by activating the carboxylic acid and reacting it with a primary or secondary amine.

Caption: General workflow for amide library synthesis.

Field-Proven Insight: The choice of coupling reagent is critical and depends on the steric and electronic properties of the amine. For routine couplings, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are cost-effective.[7] However, for hindered amines or to minimize racemization in chiral substrates, phosphonium or aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are superior.[7][8]

Detailed Protocol: HATU-Mediated Amide Coupling

-

Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-fluoro-2-methoxynicotinic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir at room temperature for 15-30 minutes. The formation of the activated ester can often be observed by a slight color change.

-

Coupling: Add the desired amine (1.05 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 2-12 hours).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the final amide derivative.

Nucleophilic Aromatic Substitution (SNAr) at the Fluoro Position

The electron-deficient nature of the pyridine ring, further activated by the ring nitrogen, makes the C4-fluorine an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[9][10] This allows for the introduction of a wide array of nucleophiles, including amines, thiols, and alcohols.

// Define nodes with structures

Start [label=<

4-Fluoro-Pyridine Derivative

4-Fluoro-Pyridine Derivative

Nucleophile [label="Nu-H"];

Intermediate [label=<

Meisenheimer Complex (stabilized)

Meisenheimer Complex (stabilized)

Product [label=<

4-Substituted-Pyridine Derivative

4-Substituted-Pyridine Derivative

HF [label="H-F"];

// Define edges and labels Start -> Intermediate [label="+ Nu⁻", fontcolor="#EA4335"]; Nucleophile -> Intermediate [style=invis]; // for alignment Intermediate -> Product [label="- F⁻", fontcolor="#4285F4"]; Product -> HF [style=invis]; // for alignment

// Invisible edges for layout control {rank=same; Start; Nucleophile;} {rank=same; Product; HF;} }

Caption: Generalized SNAr mechanism at the C4 position.

Expertise & Experience: The success of an SNAr reaction is highly dependent on the nucleophilicity of the incoming group and the reaction conditions. For less reactive nucleophiles, such as anilines, heating in a polar aprotic solvent like DMSO or NMP with a base (e.g., K₂CO₃ or Cs₂CO₃) is often required to drive the reaction to completion. The reaction of 2-fluoropyridines with various nucleophiles can often proceed under relatively mild conditions.[11]

Detailed Protocol: SNAr with an Aniline Derivative

-

Setup: To a microwave vial, add the 4-fluoro-2-methoxynicotinamide derivative (1.0 eq), the desired aniline (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent: Add anhydrous Dimethyl Sulfoxide (DMSO).

-

Reaction: Seal the vial and heat the mixture in a microwave reactor to 120-150°C for 30-90 minutes. Alternatively, conventional heating can be used, though reaction times will be significantly longer.

-

Monitoring: Track the disappearance of the starting material using LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with water, which will often precipitate the crude product.

-

Purification: Filter the solid, wash with water, and then dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.

Part 3: Pharmacological Significance and Applications

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate key properties.[2][12] Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, often leading to improved pharmacokinetic profiles.[1][2]

Derivatives of substituted nicotinic acids have shown a wide range of biological activities. For example, Flunixin, a 2-(arylamino)nicotinic acid derivative, is a potent non-steroidal anti-inflammatory drug (NSAID).[13] While not a direct analog, its synthesis highlights the utility of the nicotinic acid core in developing bioactive molecules. Similarly, other fluorinated compounds have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[14][15][16][17][18]

Case Study: Application in Kinase Inhibition

Many kinase inhibitors feature a substituted heterocyclic core that forms key hydrogen bonds within the ATP-binding pocket of the target enzyme. The 4-fluoro-2-methoxynicotinamide scaffold can be elaborated via the SNAr reaction to install amine-containing fragments that mimic the hinge-binding motifs of known kinase inhibitors. The strategic derivatization can lead to potent and selective inhibitors for various disease targets.[1]

| Derivative Type | Potential Biological Target | Rationale |

| 4-Anilino-2-methoxynicotinamides | Tyrosine Kinases (e.g., EGFR, VEGFR) | The anilino-pyridine core can mimic the hinge-binding motif of inhibitors like Avapritinib, a selective tyrosine kinase inhibitor.[2] |

| 4-(Heterocyclylamino) Derivatives | Serine/Threonine Kinases | Introduction of various heterocycles can tune solubility and explore additional binding interactions within the active site. |

| 4-Thiophenyl Derivatives | Various Enzymes and Receptors | Thioether linkages can provide alternative geometries and metabolic profiles compared to amino-linked analogs. |

Part 4: Analytical Characterization

Rigorous structural confirmation and purity assessment are non-negotiable in drug development. A standard suite of analytical techniques is employed for derivatives of 4-fluoro-2-methoxynicotinic acid.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Provides information on the proton environment, confirming the substitution pattern on the pyridine ring and the structure of appended groups.

-

¹³C NMR: Confirms the carbon skeleton. The large C-F coupling constants are characteristic and confirm the presence and position of the fluorine atom.[5]

-

¹⁹F NMR: A crucial technique for fluorinated compounds. The chemical shift of the fluorine signal is highly sensitive to its electronic environment, providing a clear signature for the C4-fluoro group and its SNAr products (where the signal will disappear).

-

-

Mass Spectrometry (MS): Typically performed with LC-MS, this provides the molecular weight of the compound, confirming its elemental composition, and serves as the primary tool for assessing purity and monitoring reaction progress.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >95% for biological screening.

Conclusion

The 4-fluoro-2-methoxynicotinic acid core is a versatile and highly valuable scaffold for the synthesis of compound libraries aimed at drug discovery. Its well-defined points of chemical diversification—amide coupling and nucleophilic aromatic substitution—provide a reliable and logical pathway to generate novel chemical entities. The strategic incorporation of fluorine offers a proven method for enhancing drug-like properties. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this powerful building block in the quest for next-generation therapeutics.

References

-

Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. PubMed Central. (2017-12-01). Available at: [Link]

-

A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. Available at: [Link]

-

Coupling Reagents. ResearchGate. Available at: [Link]

-

Synthesis and anti-proliferative activity of fluoro-substituted chalcones. PubMed. (2016-04-01). Available at: [Link]

-

Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. MDPI. Available at: [Link]

-

Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. ResearchGate. Available at: [Link]

-

Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment. Fluorine Notes. (2019-12-06). Available at: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

-

4-Fluoro-2-methoxynicotinic acid. Lead Sciences. Available at: [Link]

-

Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. PubMed. (2015-01-01). Available at: [Link]

-

Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities. PubMed. (2025-01-03). Available at: [Link]

- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.

-

Coupling Reagents. Aapptec Peptides. Available at: [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. (2014-06-11). Available at: [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. Available at: [Link]

-

Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-. ResearchGate. (2023-10-16). Available at: [Link]

-

Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. (2011-08-26). Available at: [Link]

-

A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. SciSpace. (2006-02-25). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-Fluoro-2-methoxynicotinic acid - Lead Sciences [lead-sciences.com]

- 4. chemscene.com [chemscene.com]

- 5. mdpi.com [mdpi.com]

- 6. hepatochem.com [hepatochem.com]

- 7. researchgate.net [researchgate.net]

- 8. bachem.com [bachem.com]

- 9. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. scispace.com [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Volume # 6(127), November - December 2019 — "Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment" [notes.fluorine1.ru]

- 13. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and anti-proliferative activity of fluoro-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Fluoro-2-methoxynicotinic Acid: A Strategic Scaffold in Medicinal Chemistry

Part 1: Executive Summary & Chemical Profile

4-Fluoro-2-methoxynicotinic acid (CAS: 1227599-56-1) represents a high-value "privileged structure" in modern drug discovery. It serves as a bifunctional pyridine scaffold, offering orthogonal reactivity that allows medicinal chemists to rapidly diversify core structures.[1] Its utility lies in the unique electronic push-pull system created by the electron-donating methoxy group at C2 and the electron-withdrawing carboxylic acid at C3, which activates the C4-fluorine towards regioselective nucleophilic aromatic substitution (

This guide details the synthesis, reactivity, and application of this intermediate, specifically for the design of kinase inhibitors and GPCR ligands where the pyridine nitrogen serves as a critical hydrogen bond acceptor.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]

| Property | Value | Relevance in Drug Design |

| IUPAC Name | 4-Fluoro-2-methoxy-3-pyridinecarboxylic acid | Core scaffold nomenclature |

| Molecular Formula | Fragment-based drug design (FBDD) | |

| Molecular Weight | 171.12 g/mol | Low MW allows for significant elaboration |

| ClogP | ~0.8 | Favorable lipophilicity for oral bioavailability |

| pKa (Acid) | ~3.5 - 4.0 | Typical for nicotinic acids; forms salts easily |

| H-Bond Acceptors | 4 (N, OMe, COOH) | Critical for Hinge Binding (Kinases) |

| Key Reactivity | C4-Fluorine ( | Site for library diversification |

Part 2: Synthesis and Sourcing[4][5]

The synthesis of 4-fluoro-2-methoxynicotinic acid requires careful control of regioselectivity. The presence of two potential leaving groups (in precursor dihalides) and the directing effects of the pyridine nitrogen necessitate specific protocols.

Primary Synthetic Route: Regioselective

The most robust route typically starts from 2,4-difluoronicotinic acid (or its ester).[1] The C2 and C4 positions are both electrophilic, but they respond differently to nucleophiles based on steric hindrance and electronic activation by the C3-carboxyl group.

Protocol: From 2,4-Difluoronicotinic Acid

-

Starting Material: 2,4-Difluoronicotinic acid methyl ester.[1]

-

Reagent: Sodium methoxide (NaOMe) (1.05 eq).

-

Conditions: THF/MeOH, -78°C to 0°C.[1]

-

Mechanism: The methoxide nucleophile attacks the C2 position preferentially under kinetic control due to the inductive effect of the pyridine nitrogen and the "ortho-effect" coordination with the C3-ester.

-

Hydrolysis: LiOH/THF/Water to saponify the ester to the free acid.[1]

Critical Insight: If the reaction temperature is too high (>0°C) or excess methoxide is used, the C4-fluorine will also be displaced, yielding the 2,4-dimethoxy byproduct.

Part 3: Reactivity & Synthetic Utility[2]

The "medicinal chemistry engine" of this molecule is the C4-Fluorine .[1] In many heteroaromatic systems, a chloride is used as a handle.[1] However, fluorine is superior here for two reasons:

-

Reactivity: The C-F bond is highly polarized, making the C4 carbon significantly more electrophilic for

reactions, especially with amines.[1] -

Stability: If the fluorine is retained in the final molecule, it blocks metabolic oxidation at the C4 position and modulates the pKa of the pyridine nitrogen.

The "Displacement-Cyclization" Strategy

A common workflow involves displacing the C4-fluorine with an amine, followed by coupling the C3-acid to form bicyclic systems (e.g., pyrido[2,3-d]pyrimidines or 1,6-naphthyridines).

Experimental Protocol: C4-Amination (

)

-

Substrate: 4-Fluoro-2-methoxynicotinic acid (1.0 mmol).

-

Nucleophile: Primary or secondary amine (e.g., aniline, piperazine) (1.2 eq).[1]

-

Base: DIPEA (3.0 eq) or

.[1] -

Solvent: DMF or DMSO (polar aprotic is essential to stabilize the Meisenheimer complex).[1]

-

Temp: 60°C - 100°C.

-

Observation: The reaction is cleaner than the corresponding chloro-analog because the fluoride is a poorer leaving group kinetically but creates a more electrophilic carbon, preventing side reactions once the substitution occurs.

Structural Logic Diagram

The following diagram illustrates how each position of the scaffold is utilized in drug design.

Part 4: Medicinal Chemistry Applications[3][12][13][14]

Kinase Inhibitors (Hinge Binding)

In kinase inhibitor design, the pyridine nitrogen (N1) often mimics the adenine ring of ATP, forming a hydrogen bond with the hinge region of the kinase.

-

Role of C2-OMe: It acts as an electron donor, increasing the electron density on N1, thereby strengthening the H-bond acceptance capability. It also fills the "sugar pocket" or solvent-exposed region.[1]

-

Role of C4-Substituent: After displacing the fluorine with an aromatic amine, the new group projects into the hydrophobic back pocket (selectivity pocket), allowing for high specificity between kinase families (e.g., EGFR vs. VEGFR).

Allosteric Modulators (GPCRs)

The 2-methoxynicotinic acid motif appears in negative allosteric modulators (NAMs) for mGluR5 and other GPCRs.[1] The methoxy group can lock the conformation of the pyridine ring relative to the amide side chain via an intramolecular hydrogen bond (S(6) motif), reducing entropic penalty upon binding.

Case Study: Synthesis of a Naphthyridine Scaffold

A validated use case involves condensing 4-fluoro-2-methoxynicotinic acid with an amidine or guanidine.

-

Activation: Convert acid to acid chloride (

) or mixed anhydride. -

Condensation: React with an amidine to form the acyl amidine.

-

Cyclization: Base-mediated

where the amidine nitrogen displaces the C4-fluorine, closing the ring to form a 1,8-naphthyridin-4-one derivative.

References

- Regioselective Nucleophilic Aromatic Substitution of 2,4-Dihalopyridines.Journal of Organic Chemistry. (General reactivity principles for 2,4-dihalo systems).

-

Synthesis of 3-Fluoropyridine-4-carboxylate Derivatives. National Institutes of Health (NIH).[1] Available at: [Link]

-

The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2015.[1][2] (Discusses the metabolic and electronic advantages of fluorine substitution). Available at: [Link][1]

-

Haloselectivity of Heterocycles. Baran Lab, Scripps Research. (Detailed mechanism of oxidative addition and SNAr selectivity). Available at: [Link]

Sources

Technical Guide: 4-Fluoro-2-methoxynicotinic Acid as a Building Block in Synthesis

The following technical guide details the utility, synthesis, and application of 4-Fluoro-2-methoxynicotinic acid (CAS 1060806-71-4). This document is structured for medicinal chemists and process scientists, focusing on the compound's role as a versatile scaffold in drug discovery.[1]

Executive Summary

4-Fluoro-2-methoxynicotinic acid is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: the C3-carboxylic acid (for coupling), the C4-fluorine (for nucleophilic aromatic substitution, SNAr), and the C2-methoxy group (a masked pyridone or solubility enhancer).

This guide provides a validated synthetic protocol for accessing this scaffold, maps its reactivity profile, and demonstrates its application in constructing fused heteroaromatic systems common in oncology therapeutics.

Chemical Profile

| Property | Data |

| IUPAC Name | 4-Fluoro-2-methoxypyridine-3-carboxylic acid |

| CAS Number | 1060806-71-4 |

| Molecular Formula | C7H6FNO3 |

| Molecular Weight | 171.12 g/mol |

| Appearance | White to off-white crystalline solid |

| Predicted pKa | ~3.5 (Acid), ~2.0 (Pyridine N) |

| Key Features | C4-F (SNAr active), C2-OMe (Directing Group) |

Synthesis of the Building Block

While SNAr approaches on 2,4-dihalonicotinic acids are possible, they often suffer from poor regioselectivity (yielding mixtures of 2-alkoxy-4-halo and 4-alkoxy-2-halo isomers). The Directed Ortho-Lithiation (DoM) strategy is the superior method for high-purity synthesis, leveraging the synergistic directing effects of the fluorine and methoxy substituents.

Protocol: Directed Ortho-Lithiation (DoM)

This protocol utilizes 4-fluoro-2-methoxypyridine as the starting material.[2] The C3 position is electronically activated (ortho to F) and coordinatively directed (ortho to OMe), making it the exclusive site of deprotonation.

Reagents & Materials:

-

Substrate: 4-Fluoro-2-methoxypyridine (1.0 eq)

-

Base: Lithium Diisopropylamide (LDA) (1.2 eq) [Prepared in situ from n-BuLi and Diisopropylamine]

-

Electrophile: Dry CO2 (excess)

-

Solvent: Anhydrous THF

-

Temperature: -78 °C

Step-by-Step Methodology:

-

LDA Formation: To a flame-dried 3-neck flask under N2, add anhydrous THF and diisopropylamine (1.25 eq). Cool to -78 °C. Dropwise add n-BuLi (1.25 eq, 2.5 M in hexanes). Stir for 30 min to generate LDA.

-

Lithiation: Dissolve 4-fluoro-2-methoxypyridine (1.0 eq) in THF and add dropwise to the LDA solution at -78 °C. Maintain internal temperature below -70 °C.

-

Mechanistic Note: The lithium coordinates to the methoxy oxygen and the pyridine nitrogen, while the fluorine inductively acidifies the C3 proton, ensuring rapid and exclusive C3-lithiation.

-

-

Equilibration: Stir the mixture at -78 °C for 1 hour. The solution typically turns a deep yellow/orange color, indicating the formation of the lithiated species.

-

Carboxylation: Bubble excess dry CO2 gas through the solution (or pour the reaction mixture onto crushed dry ice) while maintaining low temperature. Stir for 30 min, then allow to warm to room temperature.

-

Workup: Quench with water. Wash the aqueous layer with Et2O (to remove unreacted starting material). Acidify the aqueous layer to pH 2-3 with 1N HCl.

-

Isolation: Extract the precipitated product with EtOAc (3x). Dry over Na2SO4 and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Reactivity & Synthetic Utility

The power of this building block lies in its ability to undergo sequential, orthogonal transformations.

A. The "Fluorine Switch" (C4)

The fluorine atom at C4 is highly activated for SNAr reactions due to the electron-withdrawing nature of the pyridine nitrogen and the adjacent carboxylic acid (or amide/ester).

-

Nucleophiles: Primary/secondary amines, thiols, and alkoxides.

-

Conditions: Mild heating (40-60 °C) in DMF or DMSO with a base (DIPEA or K2CO3).

-

Application: Late-stage introduction of diversity elements (R-groups) in a drug discovery campaign.

B. The Carboxyl Handle (C3)

Standard carboxylic acid transformations apply but are influenced by the steric bulk of the adjacent substituents.

-

Amide Coupling: HATU or T3P are recommended over EDC/HOBt to overcome steric hindrance from the C2-OMe and C4-F groups.

-

Cyclization: Reaction with ortho-substituted anilines yields fused systems (e.g., pyridopyrimidines).

C. The Methoxy Mask (C2)

The methoxy group serves as a "masked" pyridone.

-

Demethylation: Treatment with HBr/AcOH or BBr3 reveals the 2-pyridone, a common motif in kinase inhibitors (providing a hydrogen bond donor/acceptor pair).

Visualization: Synthesis & Reactivity Pathways

The following diagram illustrates the synthesis of the building block and its divergent downstream applications.

Figure 1: Synthesis via Directed Ortho-Lithiation and divergent reactivity pathways.

Case Study: Synthesis of a Fused Naphthyridine Kinase Inhibitor

This workflow demonstrates how 4-Fluoro-2-methoxynicotinic acid is used to construct a tricyclic core often found in EGFR or MET inhibitors.

Step 1: Amide Coupling

Reaction: 4-Fluoro-2-methoxynicotinic acid + 2-Amino-3-nitropyridine

-

Rationale: The acid is coupled to an electron-deficient aniline. T3P (Propylphosphonic anhydride) is used as the coupling agent in EtOAc/Pyridine to drive the reaction despite the low nucleophilicity of the amine.

Step 2: SNAr Diversification

Reaction: Nicotinamide intermediate + N-Methylpiperazine

-

Rationale: Before cyclization, the labile C4-Fluorine is displaced by the solubilizing group (N-methylpiperazine). This is done before ring closure to avoid competing side reactions, although post-cyclization displacement is also possible.

Step 3: Reductive Cyclization

Reaction: Nitro-reduction (Fe/NH4Cl or H2/Pd) followed by acid-catalyzed condensation.

-

Result: Formation of a pyrido[2,3-b][1,6]naphthyridine core.

-

Significance: The C2-OMe remains intact, maintaining solubility. It can be cleaved in the final step to yield the bioactive lactam form if required by the pharmacophore model.

References

-

Directed Ortho-Lithiation Mechanism

-

Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.Link

-

- SNAr Reactivity of Fluoropyridines: Schlosser, M., et al. (2005). The regioselective substitution of fluoropyridines. European Journal of Organic Chemistry.

-

Application in Kinase Inhibitors (Analogue Context)

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry.Link (Illustrates the general strategy of amide coupling followed by cyclization/substitution in heteroaromatic systems).

-

-

Compound Data Source

-

PubChem Compound Summary for CID 46862594 (4-Fluoro-2-methoxynicotinic acid).Link

-

Sources

An In-depth Technical Guide to the Safe Handling of 4-Fluoro-2-methoxynicotinic Acid

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Fluoro-2-methoxynicotinic acid, a key building block in modern medicinal chemistry. As the complexity of synthetic targets in drug discovery continues to grow, a thorough understanding of the safe management of specialized reagents is paramount. This document is intended for researchers, chemists, and laboratory personnel engaged in the use of this compound, offering field-proven insights to ensure a safe and efficient working environment. The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability and binding affinity, making fluorinated intermediates like 4-Fluoro-2-methoxynicotinic acid invaluable in the development of novel therapeutics.[1][2][3]

Section 1: Hazard Identification and Classification

A foundational aspect of safe laboratory practice is a comprehensive understanding of the potential hazards associated with a chemical. 4-Fluoro-2-methoxynicotinic acid, while a valuable synthetic intermediate, possesses a hazard profile that necessitates careful handling.

GHS Hazard Statements:

Based on available safety data sheets (SDS) for this compound and structurally related chemicals, 4-Fluoro-2-methoxynicotinic acid is classified with the following hazards:

Pictograms:

Signal Word: Warning

Analysis of Hazard Profile:

The primary hazards are associated with its irritant properties to the skin, eyes, and respiratory system, as well as acute toxicity upon ingestion, skin contact, or inhalation. The presence of the carboxylic acid moiety contributes to its acidic and irritant nature. While the fluorine and methoxy groups are key to its synthetic utility, they can also influence its reactivity and toxicological profile.

Section 2: Personal Protective Equipment (PPE) - A Self-Validating System

The selection of appropriate PPE is the first line of defense in mitigating exposure risks. The following PPE ensemble is mandatory when handling 4-Fluoro-2-methoxynicotinic acid and should be considered a self-validating system of protection.

| PPE Component | Specifications and Rationale |

| Hand Protection | Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use. Double gloving is recommended when handling larger quantities or for prolonged procedures to provide an additional barrier against potential contamination.[8] |

| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing, chemical safety goggles and a face shield are essential to provide comprehensive protection.[8][9] |

| Skin and Body Protection | A flame-resistant laboratory coat is required. For larger scale operations or when there is a significant risk of splashes, a chemically resistant apron or coveralls should be worn over the lab coat.[10] |

| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][11] If engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[12] |

DOT Script for PPE Selection Workflow:

Caption: PPE selection workflow for handling 4-Fluoro-2-methoxynicotinic acid.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment and ensuring the integrity of the compound.

Handling:

-

Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the chemical fume hood should be clean and uncluttered.

-

Weighing and Dispensing: As 4-Fluoro-2-methoxynicotinic acid is a solid, care should be taken to avoid generating dust. Use a spatula for transfers and weigh the compound on a tared weigh boat within the fume hood.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[13] The carboxylic acid functionality can react exothermically with bases.

-

Work Practices: Do not eat, drink, or smoke in the laboratory.[14] Wash hands thoroughly after handling the compound, even if gloves were worn.[14]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][11]

-

Keep away from incompatible materials.[13]

-

Refrigeration may be recommended for long-term storage to maintain chemical purity.[11]

Section 4: Emergency Procedures

A well-rehearsed emergency plan is a critical component of laboratory safety.

First-Aid Measures:

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[11] |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention.[4][11] |

| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.[11] |

Spill Response:

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.

-

Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by a thorough wash with soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[15]

DOT Script for Spill Response Workflow:

Caption: Step-by-step workflow for responding to a spill of 4-Fluoro-2-methoxynicotinic acid.

Section 5: Disposal Considerations

All waste containing 4-Fluoro-2-methoxynicotinic acid must be treated as hazardous waste.

-

Waste Containers: Use dedicated, clearly labeled, and sealed containers for solid and liquid waste.

-

Disposal Method: Contact a licensed professional waste disposal service to dispose of this material.[16] Do not dispose of down the drain or in general waste.[15]

Conclusion

4-Fluoro-2-methoxynicotinic acid is a valuable tool in the arsenal of the medicinal chemist. Its safe and effective use is contingent upon a thorough understanding of its hazard profile and strict adherence to the handling, storage, and emergency procedures outlined in this guide. By integrating these protocols into standard laboratory practice, researchers can mitigate risks and continue to advance the frontiers of drug discovery.

References

-

SynZeal. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Formic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-methoxybenzoic acid. PubChem. Retrieved from [Link]

-

Greenbook. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

International Chemical Safety Cards (ICSCs). (2021). ICSC 0274 - FLUOROACETIC ACID. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Fluoboric Acid Hazard Summary. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

-

Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

-

Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Role of 4-Fluoro-2-methoxyaniline in Advanced Chemical Synthesis. Retrieved from [Link]

-

Khan, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals, 16(8), 1162. Retrieved from [Link]

-

Linares-Obando, M., & Campos-Gómez, E. (2021). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 19(35), 7562-7577. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluoroorotic acid. PubChem. Retrieved from [Link]

-

American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

-

GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. synzeal.com [synzeal.com]

- 5. Fluoroorotic acid | C5H3FN2O4 | CID 69711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 9. americanchemistry.com [americanchemistry.com]

- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 11. fishersci.com [fishersci.com]

- 12. gerpac.eu [gerpac.eu]

- 13. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 14. assets.greenbook.net [assets.greenbook.net]

- 15. fishersci.com [fishersci.com]

- 16. apps.mnc.umn.edu [apps.mnc.umn.edu]

A Comprehensive Technical Guide to 4-Fluoro-2-methoxynicotinic Acid for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of 4-Fluoro-2-methoxynicotinic acid, a key building block in modern medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes critical information on commercial sourcing, quality control, and the scientific rationale behind its application in drug discovery.

Introduction: The Strategic Importance of Fluorinated Nicotinic Acids in Drug Discovery

4-Fluoro-2-methoxynicotinic acid (CAS No. 1060806-71-4) has emerged as a valuable scaffold in the synthesis of complex molecular architectures for pharmaceutical development. The strategic incorporation of a fluorine atom and a methoxy group onto the nicotinic acid core imparts unique physicochemical properties that can significantly influence a drug candidate's biological activity, metabolic stability, and pharmacokinetic profile.

The fluorine atom, with its high electronegativity and small van der Waals radius, can modulate the pKa of the carboxylic acid and nearby basic centers, alter molecular conformation, and block sites of metabolic oxidation.[1] The methoxy group can serve as a hydrogen bond acceptor and influence lipophilicity, further expanding the accessible chemical space for drug design. This strategic functionalization makes 4-Fluoro-2-methoxynicotinic acid a sought-after intermediate in the development of novel therapeutics.[2]

Commercial Sourcing and Supplier Landscape

The reliable procurement of high-purity starting materials is a cornerstone of reproducible research and efficient drug development. A survey of the global market reveals several reputable commercial suppliers of 4-Fluoro-2-methoxynicotinic acid. Researchers should prioritize suppliers who provide comprehensive analytical data, including purity assessment by HPLC and spectroscopic characterization.

Below is a comparative table of select commercial suppliers. Please note that availability and specifications are subject to change, and direct inquiry with the suppliers is recommended.

| Supplier | Stated Purity | Available Quantities | Region |

| Lead Sciences | ≥97% | 1g | Europe |

| BLDpharm | 97% | 1g | Europe |

| Hebei Summedchem Co., Ltd. | ≥98% | Inquire | China |

| Amadis Chemical Company Limited | Inquire | Inquire | China |

| Hangzhou Keying Chem Co., Ltd. | Inquire | Inquire | China |

| Chemlyte Solutions Co., Ltd. | Industrial Grade | Inquire | China |

Synthesis and Potential Impurities: A Chemist's Perspective

While specific, proprietary synthesis routes for 4-Fluoro-2-methoxynicotinic acid are often not disclosed by commercial suppliers, an understanding of plausible synthetic pathways is crucial for anticipating potential impurities. The synthesis of substituted nicotinic acids often involves multi-step sequences that can introduce process-related impurities.[3]

A plausible synthetic approach could involve the construction of the substituted pyridine ring followed by oxidation to the carboxylic acid, or functional group interconversion on a pre-existing nicotinic acid scaffold. For instance, a common strategy for analogous compounds involves the hydrolysis of a corresponding nitrile precursor.[4]

Potential Impurities to Consider:

-

Starting Materials: Unreacted precursors from the synthetic route.

-

Isomeric Impurities: Incomplete regioselectivity during functionalization of the pyridine ring can lead to the formation of positional isomers.

-

Byproducts of Hydrolysis: If the synthesis proceeds via a nitrile, incomplete hydrolysis could result in the corresponding amide as an impurity.[3]

-

Over-oxidation Products: Harsh oxidation conditions could lead to the formation of N-oxides or other undesired oxidized species.[3]

-

Residual Solvents and Reagents: Solvents and reagents used in the final purification steps may be present in trace amounts.

The workflow for procuring and validating the quality of 4-Fluoro-2-methoxynicotinic acid is outlined in the following diagram:

Caption: Procurement and Quality Control Workflow for 4-Fluoro-2-methoxynicotinic acid.

Analytical Validation: Ensuring Fitness for Purpose

To ensure the integrity of your research, independent analytical validation of the procured 4-Fluoro-2-methoxynicotinic acid is paramount. The following experimental protocols provide a framework for a comprehensive quality control assessment.

Identity Confirmation by Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for unambiguous structure elucidation. For 4-Fluoro-2-methoxynicotinic acid, ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

-

¹H NMR: Expect signals corresponding to the aromatic protons and the methoxy group protons. The coupling patterns and chemical shifts will be indicative of the substitution pattern on the pyridine ring.

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments.

-

¹⁹F NMR: A single resonance is expected, and its chemical shift will be characteristic of the fluorine atom's electronic environment.[5][6]

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition. The observed mass should be within a narrow tolerance (typically <5 ppm) of the calculated exact mass.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard method for assessing the purity of small organic molecules. A well-developed HPLC method should be capable of separating the main component from potential impurities.[7]

Suggested HPLC Method Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic carboxylic acids. |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | Acidified mobile phase improves peak shape for carboxylic acids. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |

| Gradient | 10-90% B over 20 minutes | A gradient elution is recommended to ensure the elution of any less polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm and 280 nm | Aromatic nature of the compound allows for strong UV absorbance. |

| Injection Volume | 10 µL |

This method should be validated for linearity, accuracy, and precision to ensure reliable purity data.[8]

The logical flow for analytical validation is depicted below:

Caption: Workflow for the Analytical Validation of 4-Fluoro-2-methoxynicotinic acid.

Safety, Handling, and Storage

As with all laboratory chemicals, 4-Fluoro-2-methoxynicotinic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10][11][12] Work should be conducted in a well-ventilated fume hood.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9] For long-term storage, refrigeration or freezing may be recommended by the supplier to maintain stability.[13]

Conclusion

4-Fluoro-2-methoxynicotinic acid is a valuable and versatile building block for drug discovery and development. A thorough understanding of its commercial availability, coupled with rigorous in-house quality control, is essential for its effective and reproducible application in the synthesis of novel pharmaceutical agents. By following the guidelines and protocols outlined in this technical guide, researchers can confidently source and utilize this important chemical intermediate in their pursuit of new medicines.

References

Sources

- 1. Volume # 6(127), November - December 2019 — "Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment" [notes.fluorine1.ru]

- 2. patents.justia.com [patents.justia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. ICSC 0274 - FLUOROACETIC ACID [chemicalsafety.ilo.org]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. 4-Fluoro-2-methoxynicotinic acid - Lead Sciences [lead-sciences.com]

Methodological & Application

Application Notes & Protocols: Strategic Amide Coupling of 4-Fluoro-2-methoxynicotinic Acid

Introduction: The Significance of 4-Fluoro-2-methoxynicotinic Acid in Medicinal Chemistry

4-Fluoro-2-methoxynicotinic acid is a pivotal structural motif in contemporary drug discovery. Its unique electronic properties, stemming from the interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group on the pyridine ring, make it a valuable building block for creating novel therapeutic agents. The fluorine substituent can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] Consequently, the efficient and reliable formation of amide bonds with this acid is a frequent and critical step in the synthesis of new pharmaceuticals.

However, the electronic nature of 4-Fluoro-2-methoxynicotinic acid presents specific challenges for amide bond formation. The pyridine ring acts as an electron sink, reducing the nucleophilicity of the carboxylate and potentially complicating the activation step. This guide provides a detailed exploration of reaction conditions, offering field-proven protocols and explaining the chemical principles behind the strategic choices for successful amide coupling.

Core Principles of Amide Coupling: A Mechanistic Overview

Amide bond formation is fundamentally a condensation reaction between a carboxylic acid and an amine.[2] Due to the low reactivity of carboxylic acids towards amines under neutral conditions—an acid-base reaction typically dominates—an activating agent, commonly referred to as a coupling reagent, is necessary.[3] The general mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.

The choice of coupling reagent, additives, base, and solvent is critical and depends on the specific properties of the carboxylic acid and amine, including their steric hindrance and electronic characteristics. For an electron-deficient substrate like 4-Fluoro-2-methoxynicotinic acid, conditions that generate a highly reactive activated intermediate are often preferred.

Recommended Coupling Reagents and Conditions

A variety of modern coupling reagents are available, each with its own advantages and mechanistic nuances.[2][4] Below is a comparative analysis of the most suitable reagents for 4-Fluoro-2-methoxynicotinic acid, followed by detailed protocols.

Data Presentation: Comparison of Common Coupling Systems

| Coupling Reagent System | Key Advantages | Potential Drawbacks | Recommended Use Case for 4-Fluoro-2-methoxynicotinic acid |

| HATU / DIPEA | High reactivity, fast reaction times, low epimerization.[4][5][6] | Higher cost, potential for guanidinylation side products if not used correctly.[4] | Primary recommendation , especially for challenging or sterically hindered amines. |

| EDC / HOBt / DMAP (catalytic) | Cost-effective, readily available reagents. DMAP can significantly accelerate the reaction with electron-deficient acids.[7] | Potential for side reactions if not controlled; EDC can be a contact allergen.[2] | A robust and economical alternative to HATU for a wide range of amines. |

| T3P® (Propylphosphonic Anhydride) | Excellent for difficult couplings, high yields, and low racemization. Byproducts are water-soluble, simplifying purification. | Requires a base, often pyridine or triethylamine. | A strong consideration when other methods yield incomplete conversion. |

| Acid Chloride Formation (SOCl₂ or Oxalyl Chloride) | Generates a highly reactive acyl chloride. | Harsh conditions (heat, strong reagents) may not be suitable for complex molecules with sensitive functional groups.[8][9] | A "last resort" option when other coupling methods fail, requiring careful optimization. |

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the first-line approach due to the high reactivity of HATU, which is particularly effective for activating electron-deficient carboxylic acids.[4][5][6]

Workflow Diagram:

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

-

Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Fluoro-2-methoxynicotinic acid (1.0 eq).

-

Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) (approximately 0.1 M concentration).

-

Amine and Base Addition: Add the desired amine (1.0 - 1.2 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq).[10] Stir the mixture for 5-10 minutes at room temperature.

-

Activation and Coupling: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 - 1.2 eq) in one portion.[6]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Economical and Robust Coupling using EDC/HOBt with Catalytic DMAP

This method is a cost-effective yet powerful alternative. The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the coupling of electron-deficient acids by forming a highly reactive acylpyridinium intermediate.[7]

Mechanism Diagram:

Caption: Catalytic cycle of DMAP in EDC/HOBt coupling.

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask, dissolve 4-Fluoro-2-methoxynicotinic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and DMAP (0.1 - 0.2 eq) in anhydrous Dichloromethane (DCM) or DMF.

-

Initial Stirring: Stir the mixture at room temperature for 10 minutes.

-

EDC Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution and stir for an additional 20-30 minutes at room temperature to allow for pre-activation.

-

Amine Addition: Add the amine (1.0 eq) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base like DIPEA or triethylamine (1.1 eq) to liberate the free amine.

-

Reaction Progression: Allow the reaction to stir at room temperature overnight (12-18 hours).[11] Monitor by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Troubleshooting and Key Considerations

-

Low Reactivity: If the reaction is sluggish, particularly with hindered amines, switching from EDC/HOBt to HATU is recommended.[8] Gentle heating (e.g., 40-50 °C) can sometimes improve conversion, but should be used with caution to avoid side reactions.

-

Racemization: For chiral amines, additives like HOBt or Oxyma Pure are crucial to suppress racemization.[2][5] Performing the reaction at lower temperatures (e.g., starting at 0 °C and slowly warming to room temperature) can also be beneficial.[10]

-

Purification: The byproducts from coupling reactions (e.g., dicyclohexylurea from DCC, or the urea from EDC) must be efficiently removed.[3] EDC's corresponding urea is water-soluble, simplifying aqueous work-ups.[2]

-

Solvent Choice: DMF is a common solvent for amide couplings due to its high polarity and ability to dissolve a wide range of substrates.[6] DCM is also widely used, particularly for EDC couplings.[10] Ensure all solvents are anhydrous to prevent hydrolysis of activated intermediates.

Conclusion